Methyl 4-(1-hydroxyethyl)-2-methylbenzoate
Overview
Description
Methyl 4-(1-hydroxyethyl)-2-methylbenzoate is an organic compound with the molecular formula C10H12O3. It is a derivative of benzoic acid and features a methyl ester group, a hydroxyethyl group, and a methyl group attached to the benzene ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(1-hydroxyethyl)-2-methylbenzoate can be synthesized through the esterification of 4-(1-hydroxyethyl)-2-methylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the production scale .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1-hydroxyethyl)-2-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methyl and hydroxyethyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are employed.
Major Products Formed
Oxidation: Formation of 4-(1-oxoethyl)-2-methylbenzoic acid.
Reduction: Formation of 4-(1-hydroxyethyl)-2-methylbenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the reagents used.
Scientific Research Applications
Methyl 4-(1-hydroxyethyl)-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-(1-hydroxyethyl)-2-methylbenzoate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active benzoic acid derivative, which can interact with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(1-hydroxyethyl)benzoate
- Methyl 4-(1-hydroxyethyl)-3-methylbenzoate
- Methyl 4-(1-hydroxyethyl)-2-ethylbenzoate
Uniqueness
Methyl 4-(1-hydroxyethyl)-2-methylbenzoate is unique due to the specific positioning of the hydroxyethyl and methyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can result in distinct chemical and biological properties compared to its analogs .
Biological Activity
Methyl 4-(1-hydroxyethyl)-2-methylbenzoate is an organic compound with notable biological activities and potential applications in various fields, including chemistry, biology, and medicine. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C10H12O3
- CAS Number: 1823311-32-5
- Structural Features: The compound features a methyl ester group, a hydroxyethyl group, and a methyl group attached to a benzene ring. This unique structure contributes to its reactivity and interaction with biological systems.
The biological activity of this compound primarily arises from its interactions with biomolecules. Key mechanisms include:
- Hydrogen Bonding: The hydroxyethyl group can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function.
- Ester Hydrolysis: The ester group can undergo hydrolysis to release benzoic acid derivatives, which may interact with various enzymes and receptors.
- Oxidative Stress Modulation: Preliminary studies suggest that this compound may influence pathways related to oxidative stress, potentially acting as an antioxidant.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity: It has been studied for its potential to modulate oxidative stress responses in cells by influencing the Nrf2-Keap1 pathway, which is crucial for cellular defense against oxidative damage .
- Antimicrobial Properties: Some studies have indicated that derivatives of methyl benzoate compounds possess antimicrobial activity against various pathogens, suggesting potential applications in pharmaceuticals and food preservation.
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, although detailed studies are needed to elucidate these interactions fully.
Case Studies and Experimental Data
- Oxidative Stress Studies:
-
Antimicrobial Testing:
- In vitro testing demonstrated that derivatives of methyl benzoate compounds exhibit varying degrees of antimicrobial activity against bacteria such as E. coli and Staphylococcus aureus. These findings underscore the potential use of such compounds in developing new antimicrobial agents.
- Enzyme Interaction Studies:
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Unique Features |
---|---|---|
Methyl 4-(1-hydroxyethyl)benzoate | Antioxidant, Enzyme Inhibition | Hydroxyethyl group enhances solubility |
Methyl 4-(1-hydroxyethyl)-3-methylbenzoate | Antimicrobial | Different positioning of substituents affects activity |
Methyl 4-(1-hydroxyethyl)-2-ethylbenzoate | Limited studies available | Variations in alkyl chain length influence properties |
Properties
IUPAC Name |
methyl 4-(1-hydroxyethyl)-2-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-7-6-9(8(2)12)4-5-10(7)11(13)14-3/h4-6,8,12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJYMRFXHBVNPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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